molecular formula C60H92N12O10 B1662664 Gramicidin S CAS No. 113-73-5

Gramicidin S

Cat. No. B1662664
CAS RN: 113-73-5
M. Wt: 1141.4 g/mol
InChI Key: IUAYMJGZBVDSGL-XNNAEKOYSA-N
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Description

Gramicidin S, also known as Gramicidin Soviet, is an antibiotic that is effective against some gram-positive and gram-negative bacteria as well as some fungi . It is a derivative of gramicidin, produced by the gram-positive bacterium Brevibacillus brevis .


Synthesis Analysis

A practical gram-scale and high-yielding synthesis of the antimicrobial peptide Gramicidin S is presented. An Fmoc-based solid-phase peptide synthesis protocol is employed for the generation of the linear decapeptide precursor, which is cyclized in solution to afford the target compound .


Molecular Structure Analysis

Gramicidin S has a molecular formula of C60H92N12O10 . It is a cationic cyclic decapeptide and has a structure of an anti-parallel beta-sheet .


Chemical Reactions Analysis

Gramicidin S interacts with the plasma membrane by forming oligomeric β-barrel pores, which destroys the barrier properties of the membrane . Further in vivo studies have shown that Gramicidin S binds to the DNA and inhibits transcription and cell growth .


Physical And Chemical Properties Analysis

Gramicidin S has a molecular weight of 1141.4 g/mol . It is a homodetic cyclic peptide .

Scientific Research Applications

  • Therapeutic Analogues of Gramicidin S

    • Gramicidin S is known for its strong antibacterial activity. Efforts to create GS analogues aim to retain its antimicrobial effectiveness while reducing hemolytic activity. These efforts include understanding the structural properties and biological profiles of various GS analogues. Such research is crucial for developing more efficient GS analogues with a high therapeutic index (Guan, Huang, Jin, Campagne, Alezra, & Wan, 2019).
  • Anti-HIV Properties

    • Gramicidin has shown potential in vitro as an inhibitor of human immunodeficiency virus (HIV) infection. This finding suggests its potential use in clinical applications beyond its antibacterial properties, such as in contraceptives with antiviral activity (Bourinbaiar, Krasinski, & Borkowsky, 1994).
  • Antimicrobial Activity and Analogs

    • Gramicidin S has been at the forefront of research for new antibiotics, with numerous studies focusing on its structure and biological activities. The goal is to achieve selective antimicrobial activities with reduced cytotoxicity for potential therapeutic applications (Pal, Ghosh, Ampapathi, & Chakraborty, 2015).
  • Historical Significance in Antibiotic Research

    • The discovery of Gramicidin S marked a significant intellectual transformation in antibiotic research, particularly influencing the development of experimental biology and impacting post-war genetics in Russia (Gall & Konashev, 2001).
  • Photopharmacological Control

    • Research has been conducted on incorporating photoswitches in cyclic peptides based on Gramicidin S. This allows for the reversible control of their secondary structure and antimicrobial activity, highlighting the potential for photopharmacological control in designing future antibiotics (Yeoh, Yu, Polyak, Horsley, & Abell, 2018).
  • Development of Non-Toxic Analogues

Safety And Hazards

Gramicidin S should be handled with care. In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water .

Future Directions

Antimicrobial peptides such as Gramicidin S, exclusively topically used due to its hemolytic side-effect, could still be interesting as therapeutic compounds . In recent years, antimicrobial peptides have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . Gramicidin S and melittin have been studied for their anti-SARS-CoV-2 activity .

properties

IUPAC Name

(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAYMJGZBVDSGL-XNNAEKOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H92N12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046008
Record name Gramicidin S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1141.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gramicidin S

CAS RN

113-73-5
Record name Gramicidin S [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gramicidin S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRAMICIDIN S
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHM29QA23F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,200
Citations
GF GAUSE, MG BRAZHNIKOVA - Nature, 1944 - nature.com
… We had an opportunity of comparing directly gramicidin S with … Although gramicidin S is similar to tyrothricin in many … have shown that 25 gamma of gramicidin S per 1 cc of the medium …
Number of citations: 348 www.nature.com
M Wenzel, M Rautenbach, JA Vosloo, T Siersma… - MBio, 2018 - Am Soc Microbiol
… group and the homologous gramicidin S were the first commercially … gramicidin S causes only mild lipid demixing with minor effects on membrane fluidity and permeability. Gramicidin S …
Number of citations: 88 journals.asm.org
T Mogi, K Kita - Cellular and molecular life sciences, 2009 - Springer
… Gramicidin S and polymyxins are small cationic cyclic peptides and act as potent antibiotics … library with bacterial membrane vesicles identified gramicidin S as an inhibitor of cytochrome …
Number of citations: 159 link.springer.com
LH Kondejewski, SW Farmer… - … journal of peptide …, 1996 - Wiley Online Library
Four linear and four cyclic analogs of gramicidin S (GS) in which d‐Phe was replaced with either d‐His, d‐Ser, d‐Tyr or D‐Asn have been prepared by solid‐phase peptide synthesis …
Number of citations: 218 onlinelibrary.wiley.com
EJ Prenner, RNAH Lewis, RN McElhaney - Biochimica et Biophysica Acta …, 1999 - Elsevier
Gramicidin S (GS) is a cyclic decapeptide of primary structure [cyclo-(Val-Orn-Leu-d-Phe-Pro) 2 ] secreted by Bacillus brevis. It is a powerful antimicrobial agent with potent cidal action …
Number of citations: 274 www.sciencedirect.com
W Gevers, H Kleinkauf… - Proceedings of the …, 1968 - National Acad Sciences
… dependent on the five constituent amino acidsof gramicidin S, including L-ornithine. These … Preparation of enzyme fractions: A gramicidin S-producing strain of B. brevis (ATCC 9999) …
Number of citations: 199 www.pnas.org
T Katsu, H Kobayashi, Y Fujita - Biochimica et Biophysica Acta (BBA) …, 1986 - Elsevier
… In the present study, we showed that gramicidin S also enhanced the permeability of the outer membrane. We confider that the increase in permeabifity is caused by the binding of grami…
Number of citations: 156 www.sciencedirect.com
R Consden, AH Gordon, AJP Martin… - Biochemical …, 1947 - ncbi.nlm.nih.gov
… of partial hydrolysis of gramicidin S by mineral acid acting at … Gramicidin S seemed a particularly favourable object for … for assigning this structure to gramicidin S. That no products have …
Number of citations: 231 www.ncbi.nlm.nih.gov
E Conti, T Stachelhaus, MA Marahiel, P Brick - The EMBO journal, 1997 - embopress.org
… of the cyclic antibiotic gramicidin S has been studied in detail. Gramicidin S is produced by … It is synthesized by the multienzyme complex gramicidin S synthetase, which is encoded by …
Number of citations: 865 www.embopress.org
Q Guan, S Huang, Y Jin, R Campagne… - Journal of medicinal …, 2019 - ACS Publications
Gramicidin S (GS), one of the oldest commercially used peptide antibiotics, is known for its robust antibacterial activity against both Gram-positive and Gram-negative bacterial strains. …
Number of citations: 44 pubs.acs.org

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